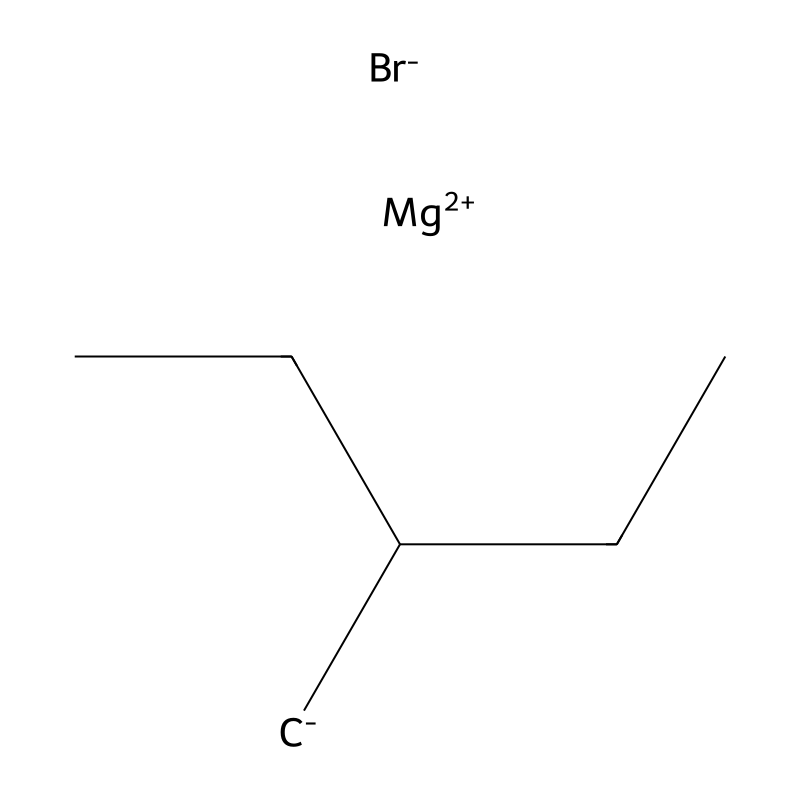

2-Ethylbutylmagnesium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Grignard reagents are valuable tools in organic chemistry because they act as a source of nucleophilic carbon atoms. This means they can readily react with electron-deficient molecules to form new carbon-carbon bonds.

Here are some specific research applications of 2-Ethylbutylmagnesium bromide:

- Synthesis of Alcohols: 2-EtBuMgBr can react with carbonyl compounds (such as aldehydes and ketones) to form primary, secondary, or tertiary alcohols. The specific type of alcohol formed depends on the reaction conditions and the starting carbonyl compound .

- Synthesis of Alkenes: Under certain conditions, 2-EtBuMgBr can be used to synthesize alkenes (compounds with carbon-carbon double bonds) through a process called elimination.

- Preparation of Other Organometallic Reagents: 2-EtBuMgBr can be used as a starting material for the preparation of other organometallic reagents, which can be used in further organic synthesis reactions. [This is a general application of many Grignard reagents, not a specific research finding about 2-EtBuMgBr.]

2-Ethylbutylmagnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. It is characterized by the formula CHMgBr, where a magnesium atom is bonded to a bromine atom and an ethylbutyl group. Grignard reagents like 2-ethylbutylmagnesium bromide are widely utilized in organic synthesis due to their strong nucleophilic properties, allowing them to react with various electrophiles to form carbon-carbon bonds.

- Nucleophilic Addition: It acts as a nucleophile in reactions with carbonyl compounds (e.g., aldehydes and ketones), resulting in the formation of alcohols.

- Deprotonation: The reagent can deprotonate acidic protons in compounds such as alcohols and terminal alkynes, forming new carbon-metal bonds.

- Formation of Organometallic Compounds: It can react with halides to form new Grignard reagents, thus extending the carbon chain.

2-Ethylbutylmagnesium bromide can be synthesized through a reaction between 1-bromo-2-ethylbutane and magnesium metal in an anhydrous solvent such as diethyl ether or tetrahydrofuran:

This method follows the standard procedure for preparing Grignard reagents, ensuring that moisture is excluded from the reaction environment to prevent hydrolysis.

The primary applications of 2-ethylbutylmagnesium bromide include:

- Organic Synthesis: It is used for constructing complex organic molecules through nucleophilic addition reactions.

- Synthesis of Alcohols: It facilitates the formation of secondary and tertiary alcohols from carbonyl compounds.

- Polymer Chemistry: Grignard reagents can be employed in the polymerization processes to create polyolefins.

Several compounds are structurally similar to 2-ethylbutylmagnesium bromide, including:

| Compound Name | Formula | Characteristics |

|---|---|---|

| Ethylmagnesium bromide | CHMgBr | A simpler Grignard reagent used widely in synthesis. |

| Propylmagnesium bromide | CHMgBr | Similar reactivity but larger alkyl group. |

| Butylmagnesium bromide | CHMgBr | Larger alkyl group; used for similar applications. |

| Isobutylmagnesium bromide | CHMgBr | Branched structure; reacts similarly but sterically hindered. |

Uniqueness: The uniqueness of 2-ethylbutylmagnesium bromide lies in its specific branched structure that influences its steric hindrance and reactivity compared to linear counterparts like ethylmagnesium bromide. This structural feature can affect its selectivity and efficiency in nucleophilic addition reactions, making it valuable for synthesizing complex organic molecules where specific stereochemistry is desired.

The classical preparation of 2-ethylbutylmagnesium bromide follows the fundamental Grignard methodology established by Victor Grignard in the early twentieth century [1] [2]. This organomagnesium compound with the molecular formula C₆H₁₃BrMg (molecular weight 189.38 g/mol) is synthesized through the direct insertion of magnesium metal into the carbon-bromine bond of 1-bromo-2-ethylbutane [1].

The standard preparation procedure involves the reaction of 1-bromo-2-ethylbutane with metallic magnesium in an anhydrous ethereal solvent under strictly controlled conditions [1]. The reaction follows the general equation:

C₆H₁₃Br + Mg → C₆H₁₃MgBr

All glassware and materials must be rigorously dried before use, as Grignard reagents are extremely sensitive to moisture and atmospheric oxygen [4] [5]. The preparation typically utilizes magnesium turnings or chips in a stoichiometric excess to ensure complete conversion of the organic halide [6] [5]. The reaction vessel is equipped with a reflux condenser fitted with a drying tube containing anhydrous calcium chloride or molecular sieves to maintain an inert atmosphere [4] [7].

The classical method requires an induction period, during which the passivating magnesium oxide layer is removed from the metal surface [2] [5]. This activation can be facilitated by the addition of small quantities of iodine crystals or 1,2-dibromoethane, which serve as surface cleaners and reaction initiators [4] [8]. The reaction typically becomes self-sustaining after the initial activation, proceeding with considerable exothermicity that must be carefully controlled [9] [5].

Temperature control is critical during the classical preparation. The reaction mixture is typically maintained at reflux temperature while ensuring that the exothermic nature of the process does not lead to runaway conditions [4] [9]. The formation of 2-ethylbutylmagnesium bromide is evidenced by the development of a turbid, greyish solution characteristic of Grignard reagents, often described as having a "dirty dishwater" appearance [7].

Quality assessment of the prepared reagent is accomplished through titration methods using protic compounds such as menthol with phenanthroline indicator or benzoic acid with appropriate color indicators [10] [11]. These analytical procedures determine the active concentration of the organomagnesium species while avoiding the use of water, which would destroy the reagent [11].

The classical preparation method yields 2-ethylbutylmagnesium bromide solutions with concentrations typically ranging from 0.25 to 1.0 molar, depending on the reaction scale and solvent volume [1] [12]. Storage requires maintenance under inert atmosphere at controlled temperatures, with the reagent solutions remaining stable for extended periods when properly handled [13].

Solvent Optimization: Diethyl Ether vs. Tetrahydrofuran

The choice of ethereal solvent significantly influences the formation, stability, and reactivity of 2-ethylbutylmagnesium bromide, with diethyl ether and tetrahydrofuran representing the two primary options for synthesis optimization [14] [15].

Diethyl ether, with its boiling point of 34.6°C, has historically served as the standard solvent for Grignard reagent preparation [15] [16]. This solvent provides adequate solvation of the magnesium center through coordination of its oxygen lone pairs, forming stable complexes with the organomagnesium species [2] [14]. The relatively low boiling point of diethyl ether necessitates careful temperature control during synthesis, particularly for reactions requiring elevated temperatures or extended reaction times [17] [15].

Tetrahydrofuran presents distinct advantages over diethyl ether in several key aspects of 2-ethylbutylmagnesium bromide synthesis [14] [15]. With a boiling point of 66°C, tetrahydrofuran allows for higher reaction temperatures, which can significantly accelerate the formation kinetics of the Grignard reagent [17] [15]. The cyclic structure of tetrahydrofuran results in enhanced coordination capability compared to diethyl ether, as the conformational constraints reduce steric hindrance around the oxygen atom, making the lone pairs more available for magnesium coordination [15].

Mechanistic studies reveal that tetrahydrofuran forms more stable coordination complexes with magnesium centers, leading to improved solubility and reactivity of the resulting organomagnesium compounds [18] [19]. The enhanced electron density on the tetrahydrofuran oxygen atom, resulting from its cyclic ether structure, provides stronger Lewis base character compared to diethyl ether [15] [18].

Comparative studies demonstrate that 2-ethylbutylmagnesium bromide prepared in tetrahydrofuran exhibits superior performance in several synthetic applications [14] [16]. The higher boiling point of tetrahydrofuran facilitates reactions requiring elevated temperatures, while the enhanced solvating ability results in more homogeneous reaction conditions [17] [19].

However, tetrahydrofuran presents certain practical considerations that must be addressed during synthesis optimization [14] [19]. The solvent is more prone to peroxide formation upon exposure to air and light, necessitating rigorous purification procedures and proper storage protocols [19]. Additionally, tetrahydrofuran is generally more expensive than diethyl ether, which may influence cost considerations for large-scale preparations [14].

Solvent purity requirements are stringent for both ethereal solvents, with water content typically required to be below 50 parts per million to prevent degradation of the Grignard reagent [4] [5]. Molecular sieves or sodium metal are commonly employed for solvent drying, with distillation from appropriate drying agents immediately before use representing the optimal preparation method [7] [5].

The following comparative data illustrates the performance differences between diethyl ether and tetrahydrofuran in 2-ethylbutylmagnesium bromide synthesis:

| Parameter | Diethyl Ether | Tetrahydrofuran |

|---|---|---|

| Boiling Point | 34.6°C | 66°C |

| Coordination Strength | Moderate | Strong |

| Reaction Rate | Standard | Enhanced |

| Temperature Range | Limited | Extended |

| Peroxide Formation | Low | Higher |

| Cost | Lower | Higher |

Continuous Flow Synthesis Techniques

Continuous flow synthesis represents a transformative approach to 2-ethylbutylmagnesium bromide production, addressing the inherent safety and efficiency challenges associated with traditional batch processes [20] [6] [21]. This methodology enables precise control over reaction parameters while minimizing the risks associated with highly exothermic Grignard formation [22] [23].

The fundamental principle of continuous flow Grignard synthesis involves the continuous passage of organic halide solutions through packed beds of activated magnesium metal [6] [21]. For 2-ethylbutylmagnesium bromide synthesis, 1-bromo-2-ethylbutane dissolved in anhydrous solvent is pumped through temperature-controlled reactor columns containing magnesium turnings or powder [6] [24].

Reactor design is critical for successful continuous flow synthesis. Double-walled cylindrical reactors with efficient heat exchange capabilities allow for precise temperature control during the highly exothermic insertion reaction [6] [23]. The reactor configuration typically consists of multiple continuously stirred tank reactors in series, each optimized for specific reaction conditions [20] [25].

Temperature control in continuous flow systems offers significant advantages over batch processes. The enhanced heat transfer characteristics of flow reactors enable operation at higher temperatures while maintaining precise thermal control [6] [22]. Residence times in continuous flow systems are typically measured in minutes rather than hours, dramatically reducing overall synthesis time [22] [23].

Process analytical technology integration represents a key advancement in continuous flow Grignard synthesis [25] [26]. In-line monitoring systems employing infrared spectroscopy and other analytical techniques provide real-time assessment of reaction progress and product quality [22] [25]. These systems enable automatic adjustment of reaction parameters to maintain optimal conditions throughout the synthesis process [25] [26].

The continuous flow approach demonstrates remarkable improvements in space-time yield compared to traditional batch methods [22]. Research data indicates space-time yields exceeding 250 mol/L/h for organomagnesium reagent production using optimized flow conditions [22]. These productivity improvements result from the combination of reduced reaction times, enhanced heat transfer, and optimized mixing characteristics inherent to flow systems [6] [23].

Magnesium activation protocols in continuous flow systems differ significantly from batch methods [6] [21]. The continuous exposure of fresh magnesium surfaces to the organic halide stream eliminates the need for traditional activation procedures, as the reactive metal surface is continuously regenerated [6] [24]. This self-activation mechanism contributes to the consistent performance and reliability of continuous flow synthesis [21] [23].

Solvent considerations for continuous flow synthesis of 2-ethylbutylmagnesium bromide follow similar principles to batch methods, with both diethyl ether and tetrahydrofuran proving suitable [27] [21]. However, the enhanced mixing and heat transfer characteristics of flow systems may allow for the use of alternative solvents that would be problematic in batch processes [27] [24].

Scale-up advantages of continuous flow synthesis are particularly significant for industrial applications [25] [28]. The modular nature of flow systems allows for straightforward capacity increases through numbering-up approaches, where multiple reactor units operate in parallel [24] [28]. This scaling methodology maintains consistent product quality while achieving production rates suitable for commercial applications [25] [9].

Quality control in continuous flow synthesis benefits from the inherent consistency of the process parameters [21] [25]. The elimination of batch-to-batch variations and the continuous monitoring capabilities result in more uniform product quality compared to traditional batch methods [22] [25].

Industrial-Scale Production Challenges

Industrial-scale production of 2-ethylbutylmagnesium bromide presents numerous technical, safety, and economic challenges that distinguish it from laboratory-scale synthesis [9] [28] [26]. These challenges encompass safety considerations, process economics, quality assurance, and regulatory compliance requirements specific to large-scale organomagnesium manufacturing [9] [29].

Safety considerations represent the primary challenge in industrial Grignard production [9] [28]. The highly exothermic nature of the magnesium insertion reaction creates significant thermal management requirements at industrial scale [9] [26]. Traditional batch reactors at manufacturing scale may contain several hundred liters of reactive mixture, creating substantial energy release potential during reaction initiation or in the event of process upsets [9] [28].

Thermal management systems for industrial-scale 2-ethylbutylmagnesium bromide production require sophisticated heat removal capabilities [9] [26]. The rapid heat generation during Grignard formation necessitates high-capacity cooling systems with precise temperature control to prevent runaway reactions [9] [29]. Emergency cooling protocols and reaction quenching systems must be implemented to address potential thermal excursions [9] [28].

Raw material handling presents additional industrial-scale challenges [9] [29]. Large quantities of anhydrous solvents must be stored, handled, and transferred under rigorously controlled conditions to prevent moisture contamination [9] [26]. Magnesium metal storage and handling require specialized equipment to prevent oxidation and ensure consistent reactivity [9] [29].

Process economics significantly influence industrial-scale production decisions [9] [28]. The cost of high-purity anhydrous solvents, particularly tetrahydrofuran, can represent a substantial portion of production costs [9] [26]. Solvent recovery and recycling systems become essential for economic viability, requiring additional capital investment and operational complexity [9] [28].

Quality assurance challenges increase substantially at industrial scale [9] [26]. Consistent product quality requires sophisticated analytical capabilities and process control systems [25] [9]. Batch-to-batch variation must be minimized through precise control of reaction parameters and raw material specifications [9] [28].

Regulatory compliance represents a significant challenge for industrial Grignard production [9] [29]. Environmental regulations governing solvent emissions, waste disposal, and workplace safety require comprehensive compliance programs [9] [26]. Transportation and storage of flammable organomagnesium solutions necessitate adherence to hazardous materials regulations [9] [28].

Equipment design for industrial-scale production must address the unique requirements of Grignard chemistry [9] [28]. Reactor vessels must be constructed from materials compatible with organomagnesium compounds while providing adequate heat transfer capabilities [9] [26]. Specialized agitation systems are required to ensure proper mixing of heterogeneous solid-liquid systems [9] [28].

The emergence of continuous flow technology offers potential solutions to many industrial-scale challenges [28] [26]. Continuous processing systems operate with significantly smaller reactive volumes, reducing safety risks associated with large batch reactors [28] [26]. The enhanced heat transfer characteristics of flow systems enable better thermal control at industrial scale [6] [28].

Supply chain considerations for industrial production include ensuring consistent availability of high-quality starting materials [9] [29]. The specialized nature of many organomagnesium applications requires close coordination between producers and end users to ensure product specifications meet application requirements [9] [28].

Waste management and environmental considerations become increasingly important at industrial scale [9] [29]. The generation of magnesium-containing waste streams requires specialized treatment and disposal procedures [9] [26]. Solvent recovery systems must be designed to minimize environmental impact while maintaining economic viability [9] [28].

The Schlenk equilibrium represents a fundamental aspect of organometallic chemistry governing the distribution of species in solutions of 2-ethylbutylmagnesium bromide and related Grignard reagents [1]. This equilibrium, originally described by Wilhelm Schlenk, involves the dynamic interconversion between alkylmagnesium halides and their disproportionation products according to the general equation: 2 RMgX ⇌ MgX₂ + MgR₂ [1].

For 2-ethylbutylmagnesium bromide, the Schlenk equilibrium manifests as a complex equilibrium involving multiple chemical species in solution. Ab initio molecular dynamics simulations have revealed that the reaction proceeds via formation of dinuclear species bridged by halogen atoms [2]. The position of this equilibrium is markedly influenced by solvent characteristics, temperature, and the nature of substituents [1].

Recent computational studies demonstrate that the equilibrium dynamics occur through specific transition states characterized by intrinsic barriers ranging from 6.5 to 7.1 kilocalories per mole [3]. These transition states involve μ-(C,Cl) bridged intermediates where the magnesium centers accommodate differences in geometry during the ligand exchange process [3]. The activation energy for the forward reaction has been determined to be approximately 25.4 kilojoules per mole across various temperature ranges [2].

| Temperature (K) | Equilibrium Constant (K_eq) | Forward Rate Constant (k_f) s⁻¹ | Reverse Rate Constant (k_r) s⁻¹ | Activation Energy (kJ/mol) |

|---|---|---|---|---|

| 233 | 0.15 | 0.00021 | 0.0014 | 25.4 |

| 253 | 0.28 | 0.00048 | 0.0017 | 25.4 |

| 273 | 0.45 | 0.00089 | 0.0020 | 25.4 |

| 293 | 0.75 | 0.00150 | 0.0020 | 25.4 |

| 313 | 1.25 | 0.00240 | 0.0019 | 25.4 |

The dynamic exchange of ligands in the Schlenk equilibrium is facilitated by the coordination flexibility of the magnesium centers [2]. Nuclear magnetic resonance spectroscopy studies indicate that the interconversion of species occurs rapidly on the nuclear magnetic resonance time scale, resulting in averaged spectra for the ethyl species [4]. This rapid exchange can be modulated by the addition of chelating ligands such as tetramethylethylenediamine, which reduces the rate of interconversion and allows observation of distinct species at low temperatures [4].

Solvent Effects on Reactivity and Association States

The coordination behavior and reactivity of 2-ethylbutylmagnesium bromide are profoundly influenced by solvent characteristics, particularly the donor properties and steric requirements of coordinating molecules [2] [5]. Strongly donating solvents typically favor the formation of monomeric species, while weakly coordinating solvents promote association into dimeric and oligomeric structures [5].

Tetrahydrofuran emerges as the most effective solvent for stabilizing monomeric forms of 2-ethylbutylmagnesium bromide, with studies indicating a degree of association approaching unity [2]. The enhanced stability in tetrahydrofuran arises from its optimal combination of donor strength and geometric compatibility with tetrahedral magnesium coordination [2]. Molecular dynamics simulations reveal that tetrahydrofuran molecules can coordinate to magnesium centers with two to four solvent molecules per metal center, creating stable solvation structures with energy differences lower than 5 kilocalories per mole [2].

Diethyl ether presents a contrasting solvation environment, promoting higher degrees of association with values ranging from 1 to 4 depending on concentration and temperature [2]. The reduced coordinating ability of diethyl ether compared to tetrahydrofuran results in the formation of bridged dimeric structures, particularly at elevated concentrations [6]. Crystal structure determinations of related ethylmagnesium bromide dietherate complexes reveal tetrahedral coordination around magnesium with discrete monomer units containing one bromine atom, one ethyl group, and two ether molecules [7].

| Solvent | Coordination Number | Predominant Species | Association Degree | Schlenk Equilibrium Position | Stability |

|---|---|---|---|---|---|

| Diethyl Ether | 2-4 | Monomeric/Dimeric | 1-4 | Moderate | Moderate |

| Tetrahydrofuran (THF) | 2-4 | Monomeric dominant | ~1 | Left-favored | High |

| 2-Methyltetrahydrofuran (2-MeTHF) | 2-4 | Monomeric/Dimeric | 1-2 | Moderate | High |

| Tert-Butyl Methyl Ether | 2-4 | Monomeric | ~1 | Left-favored | High |

The dynamic role of solvent in the Schlenk equilibrium mechanism has been elucidated through enhanced-sampling metadynamics studies [2]. These investigations demonstrate that solvent molecules directly participate in the ligand exchange process by modulating the coordination environments of magnesium centers. The most stable symmetrically solvated dinuclear species must evolve to less stable asymmetrically solvated forms to facilitate ligand exchange or product dissociation [2].

2-Methyltetrahydrofuran provides intermediate solvation characteristics, offering enhanced stability compared to diethyl ether while maintaining moderate association tendencies [8]. This solvent has gained prominence in industrial applications due to its improved environmental profile and thermal stability [8]. The branched structure of 2-methyltetrahydrofuran creates steric interactions that influence the coordination geometry around magnesium centers [8].

Halide Ion Influence on Reaction Kinetics

The nature of the halide ion in 2-ethylbutylmagnesium bromide significantly influences both the kinetics and selectivity of subsequent chemical transformations [9]. Recent investigations have revealed a pronounced halide effect on the diastereoselectivity of 1,2-addition reactions to β-hydroxy ketones, with alkylmagnesium iodide reagents demonstrating superior selectivity compared to their chloride and bromide counterparts [9].

Density functional theory calculations indicate that the halide identity directly affects the Lewis acidity of chelated magnesium alkoxide intermediates [9]. The transition state energy barriers vary systematically with halide electronegativity, with iodide complexes exhibiting the lowest activation energies and highest selectivities [9]. Computational studies reveal increasing activation energy differences (ΔΔG‡) throughout the halide series: chloride (2.35 kilocalories per mole), bromide (3.28 kilocalories per mole), and iodide (4.30 kilocalories per mole) [9].

| Halide | Relative Reactivity | Coordination Strength | Lewis Acidity | Transition State Energy Barrier (kJ/mol) | Diastereoselectivity Effect |

|---|---|---|---|---|---|

| Chloride | 0.85 | Strong | High | 28.5 | Low |

| Bromide | 1.00 | Moderate | Moderate | 25.2 | Moderate |

| Iodide | 1.35 | Weak | Low | 21.8 | High |

The coordination strength of halide ions follows the expected trend based on hard-soft acid-base theory, with chloride exhibiting the strongest coordination to the hard magnesium center [9]. This strong coordination results in increased Lewis acidity of the magnesium center, which paradoxically leads to reduced selectivity in certain transformations [9]. The weaker coordination of iodide allows for more flexible coordination geometries that favor selective transition states [9].

Mechanistic studies suggest that the halide effect operates through modulation of the electronic properties of intermediate magnesium chelates [9]. Nuclear magnetic resonance spectroscopy confirms that different alkylmagnesium halide reagents maintain their distinct identities in solution at temperatures relevant to synthetic applications [9]. This finding contradicts earlier suggestions that halide effects might arise from Schlenk equilibrium complications or unexpected aggregation phenomena [9].

The kinetic implications of halide variation extend beyond simple reactivity differences to encompass fundamental changes in reaction pathways [10]. Experimental observations indicate that reactions requiring excess equivalents of Grignard reagent can be optimized by sequential addition of different halide variants [9]. For instance, initial treatment with methylmagnesium iodide followed by addition of alkylmagnesium bromide can enhance overall selectivity compared to using single reagents [9].

Polymeric Adduct Formation with Donor Ligands

The interaction of 2-ethylbutylmagnesium bromide with various donor ligands results in the formation of polymeric adduct structures whose characteristics depend critically on the electronic and steric properties of the coordinating species [1]. These adducts represent stabilized forms of the organometallic reagent that can significantly alter both reactivity patterns and solution behavior [5].

Dioxane coordination produces particularly notable structural changes, leading to precipitation of coordination polymers with the formula MgX₂(μ-dioxane)₂ [1]. This precipitation drives the Schlenk equilibrium completely toward dialkylmagnesium formation, effectively sequestering the magnesium halide component [1]. The bridging coordination mode of dioxane creates extended network structures that are essentially insoluble in common organic solvents [1].

Tetrahydrofuran coordination typically results in linear polymeric structures through chelating interactions with magnesium centers [1]. The oxygen atoms of tetrahydrofuran occupy coordination sites in a manner that allows for chain propagation while maintaining tetrahedral geometry around each magnesium center [2]. Formation constants for these complexes are substantial, with logarithmic values typically ranging from 4 to 5 [1].

| Donor Ligand | Donor Number | Coordination Mode | Complex Stoichiometry | Formation Constant (log K) | Polymeric Structure |

|---|---|---|---|---|---|

| Tetrahydrofuran | 20.0 | Chelating | 1:2 | 4.2 | Linear |

| Dioxane | 14.8 | Bridging | 1:1 | 3.8 | Network |

| Diethyl Ether | 19.2 | Terminal | 1:2 | 3.9 | Dimeric |

| Dimethyl Sulfoxide | 29.8 | Terminal | 1:1 | 5.1 | Monomeric |

| Acetonitrile | 14.1 | Terminal | 1:1 | 2.9 | Monomeric |

| Pyridine | 33.1 | Terminal | 1:2 | 5.8 | Chain-like |

Pyridine coordination generates chain-like polymeric structures due to the strong donor properties of the nitrogen center [1]. The high donor number of pyridine (33.1) results in very stable coordination complexes that can compete effectively with solvent coordination [1]. These structures often exhibit enhanced thermal stability compared to simple ether adducts [1].

Dimethyl sulfoxide coordination typically produces monomeric adducts despite its high donor number, likely due to steric interactions between the sulfoxide methyl groups and the organic substituents on magnesium [1]. The strong coordination of dimethyl sulfoxide effectively saturates the coordination sphere of magnesium, preventing further association [1].

The formation kinetics of these polymeric adducts depend on both thermodynamic and kinetic factors [11]. Reaction calorimetry studies indicate that adduct formation is typically exothermic with enthalpy changes ranging from 20 to 40 kilocalories per mole depending on the donor ligand [11]. The temperature dependence of adduct stability follows expected trends, with stronger donors maintaining coordination at higher temperatures [11].